molecular formula C6H6N2O3S B1460666 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid CAS No. 6314-14-3

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Cat. No.: B1460666
CAS No.: 6314-14-3
M. Wt: 186.19 g/mol
InChI Key: DUBCMCDVRJTNQR-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a hydroxy group at position 6, a methylsulfanyl group at position 2, and a carboxylic acid group at position 4. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

    Condensation Reagents: Aldehydes, ketones, esters.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrimidine derivatives.

    Condensation Products: Larger heterocyclic compounds.

Scientific Research Applications

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group can participate in redox reactions, further modulating the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 4-Hydroxy-2-quinolones
  • 6-Hydroxy-2-naphthoic acid

Uniqueness

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCMCDVRJTNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285002
Record name 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
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Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-14-3
Record name 1,6-Dihydro-2-(methylthio)-6-oxo-4-pyrimidinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=6314-14-3
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Record name NSC 40202
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Record name 6314-14-3
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Record name 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid
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Synthesis routes and methods

Procedure details

Neat diethyl oxalacetate (23.5 g, 125 mmol) was added to a solution of sodium hydroxide (15 g, 0.375 mol, 3 eq) in water (150 mL), giving a yellow solution. Solid S-methylisothiourea sulfate (17.4 g, 62.5 mmol, 0.5 eq) was added to the stirred solution. The mixture was stirred 15 hours. Concentrated HCl (40 mL, 0.48 mol) was added bringing the pH to 1, the resultant pale orange-pink suspension was stirred vigorously for 2 hours then filtered. The filter cake was washed with water (100 mL), and dried under high vacuum to afford 2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid as an off-white solid. 1H NMR (500 MHz, DMSO-d6) □ 13.22 (br s, 1H), 6.60 (s, 1H), 3.37 (br s, 1H), 2.53 (s, 3H); ESI-MS m/z 186.9 (M+H)+.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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